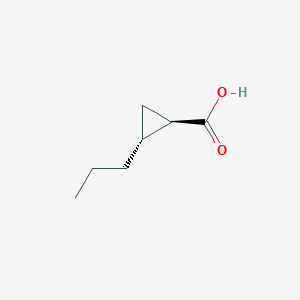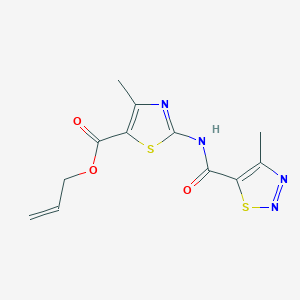
3-cyclopentyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopentyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide is a chemical compound that has attracted considerable interest from the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide is not fully understood. However, it is believed to act by binding to the active site of the target enzyme and inhibiting its activity. This results in an increase in the levels of neurotransmitters such as acetylcholine and dopamine, which are important for cognitive function and motor control.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It also exhibits neuroprotective effects and can prevent the death of neurons in the brain. In addition, it has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-cyclopentyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide in lab experiments is its potency and selectivity. It exhibits high inhibitory activity against various enzymes, making it a useful tool for studying their role in disease pathology. However, one limitation is that it may not be suitable for use in vivo due to its poor solubility and bioavailability.
Future Directions
There are several future directions for research on 3-cyclopentyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide. One area of interest is the development of more potent and selective inhibitors of enzymes such as acetylcholinesterase and monoamine oxidase. Another direction is the investigation of its potential use in the treatment of other diseases such as cancer and inflammation. Finally, further studies are needed to determine its safety and efficacy in vivo.
Synthesis Methods
The synthesis of 3-cyclopentyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide involves a multi-step process that includes the reaction of cyclopentylmagnesium bromide with 1-bromo-3-pyridinyl-1H-1,2,3-triazole, followed by the reaction of the resulting intermediate with 3-bromopropionyl chloride. The final product is obtained after purification by column chromatography.
Scientific Research Applications
The potential applications of 3-cyclopentyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide in scientific research are numerous. It has been shown to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This makes it a promising candidate for the development of drugs for the treatment of diseases such as Alzheimer's and Parkinson's.
Properties
IUPAC Name |
3-cyclopentyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c22-16(8-7-13-4-1-2-5-13)18-10-14-12-21(20-19-14)15-6-3-9-17-11-15/h3,6,9,11-13H,1-2,4-5,7-8,10H2,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAXFBIURCMAIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-methyl-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1-phenyl-1H-pyrazole](/img/structure/B2403446.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2403448.png)
![4,7-Dimethyl-6-(4-methylphenyl)-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2403450.png)



![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2403459.png)



![8-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2403464.png)

![3-[[1-(4-Chlorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2403467.png)
